molecular formula C14H17BN2O2S B14128434 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(thiophen-3-YL)pyridazine CAS No. 1402240-92-9

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(thiophen-3-YL)pyridazine

Cat. No.: B14128434
CAS No.: 1402240-92-9
M. Wt: 288.2 g/mol
InChI Key: ACLDXOYNJNLNLC-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(thiophen-3-YL)pyridazine is a complex organic compound that features a pyridazine ring substituted with a thiophene group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(thiophen-3-YL)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyridazine.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane group is typically introduced through a borylation reaction, where a suitable boronic ester is reacted with the pyridazine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(thiophen-3-YL)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

    Substitution: The dioxaborolane moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the coupling partner.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(thiophen-3-YL)pyridazine has several scientific research applications:

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific biological pathways.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(thiophen-3-YL)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxaborolane moiety can act as a Lewis acid, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(thiophen-3-YL)pyridazine is unique due to the combination of its pyridazine core, thiophene group, and dioxaborolane moiety

Properties

CAS No.

1402240-92-9

Molecular Formula

C14H17BN2O2S

Molecular Weight

288.2 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-thiophen-3-ylpyridazine

InChI

InChI=1S/C14H17BN2O2S/c1-13(2)14(3,4)19-15(18-13)12-6-5-11(16-17-12)10-7-8-20-9-10/h5-9H,1-4H3

InChI Key

ACLDXOYNJNLNLC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN=C(C=C2)C3=CSC=C3

Origin of Product

United States

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